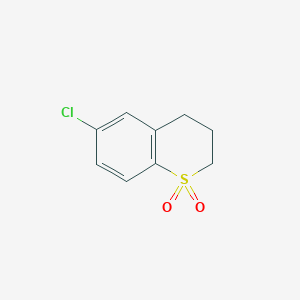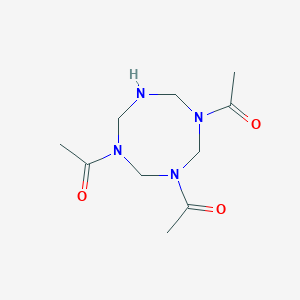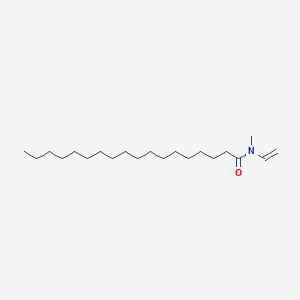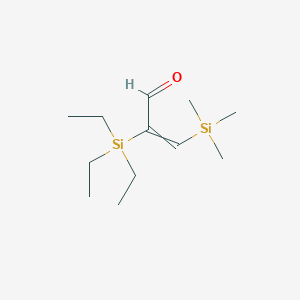
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is an organosilicon compound characterized by the presence of both triethylsilyl and trimethylsilyl groups attached to a prop-2-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal typically involves the reaction of prop-2-enal with triethylsilyl and trimethylsilyl reagents under controlled conditions. One common method involves the use of a Diels-Alder reaction, where prop-2-enal reacts with silylated dienophiles to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silylated aldehydes or acids.
Reduction: Reduction reactions can convert the compound into silylated alcohols.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silylated aldehydes, acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal involves its interaction with molecular targets through its silyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)prop-2-enal
- 3-(Trimethylsilyl)prop-2-enal
- 2-(Triethylsilyl)prop-2-enal
Uniqueness
2-(Triethylsilyl)-3-(trimethylsilyl)prop-2-enal is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual silylation can enhance its stability and versatility in various applications.
Eigenschaften
CAS-Nummer |
90313-65-8 |
|---|---|
Molekularformel |
C12H26OSi2 |
Molekulargewicht |
242.50 g/mol |
IUPAC-Name |
2-triethylsilyl-3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C12H26OSi2/c1-7-15(8-2,9-3)12(10-13)11-14(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
ZUBYCVJDAHMGCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=C[Si](C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


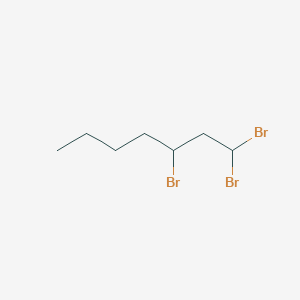
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

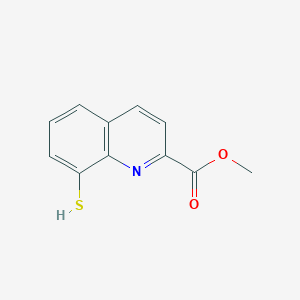




![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

